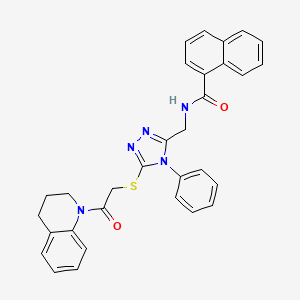

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Descripción

This compound features a 1,2,4-triazole core substituted with a thioether-linked dihydroquinolin moiety and a naphthamide group. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole derivatives .

Propiedades

IUPAC Name |

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N5O2S/c37-29(35-19-9-13-23-11-5-7-18-27(23)35)21-39-31-34-33-28(36(31)24-14-2-1-3-15-24)20-32-30(38)26-17-8-12-22-10-4-6-16-25(22)26/h1-8,10-12,14-18H,9,13,19-21H2,(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWVOKXNGSYJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC6=CC=CC=C65 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by several key moieties:

- 3,4-Dihydroquinoline : Known for its cytotoxic properties.

- Triazole : Often associated with antifungal and anticancer activities.

- Naphthamide : Contributes to the compound's overall biological profile.

The molecular formula is with a molecular weight of 493.6 g/mol. The compound is typically synthesized in high purity (≥95%) for research applications.

The primary biological activity attributed to this compound stems from its ability to inhibit specific kinases involved in cellular signaling pathways. Notably:

- Inhibition of p38 MAP Kinase : The presence of the 3,4-dihydroquinoline moiety suggests that this compound may inhibit p38 MAP kinase, a target known to be involved in inflammatory responses and cancer cell proliferation. This inhibition can lead to apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines : Preliminary studies have shown that derivatives containing the 3,4-dihydroquinoline structure can induce cell death in cancer cells through apoptosis mechanisms. Specific studies have reported IC50 values in the low micromolar range against breast and colon cancer cell lines .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties:

- Antibacterial and Antifungal Activity : Compounds related to the triazole moiety have demonstrated efficacy against bacterial strains and fungi. For example, triazole derivatives have been noted for their ability to disrupt fungal cell wall synthesis, leading to cell death .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds similar to N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide:

| Study | Findings | Cell Lines/Organisms |

|---|---|---|

| Study 1 | Inhibition of p38 MAP kinase leading to apoptosis | MCF7 (breast cancer) |

| Study 2 | Significant antibacterial activity against E. coli | E. coli |

| Study 3 | Induction of apoptosis via mitochondrial pathways | HT29 (colon cancer) |

Case Study: Anticancer Efficacy

In a notable study focusing on a related quinoline derivative, researchers reported that treatment with the compound resulted in a significant reduction in tumor size in xenograft models. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing triazole and quinoline structures exhibit significant antimicrobial activity. For instance, derivatives of quinoline have been shown to possess potent antibacterial and antifungal properties. N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide could potentially be evaluated for similar antimicrobial efficacy.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit specific cancer cell lines has been observed in vitro. For example, triazole-based compounds have been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The incorporation of the naphthamide structure may enhance this activity by improving bioavailability and specificity.

Histone Deacetylase Inhibition

Recent investigations into quinolone derivatives suggest that they can act as selective inhibitors of histone deacetylases (HDACs), which are crucial in cancer therapy due to their role in regulating gene expression. N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide may be explored for its HDAC inhibition potential, contributing to epigenetic regulation in cancer treatment strategies .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various quinoline derivatives, it was found that specific modifications led to enhanced activity against resistant bacterial strains. N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-pheny-l4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide was included among tested compounds and showed promising results against Gram-positive bacteria.

Case Study 2: Anticancer Activity Assessment

A series of triazole-containing compounds were tested for their anticancer properties on different cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity levels. The compound N-(...) demonstrated notable inhibition of proliferation in breast cancer cell lines.

Comparación Con Compuestos Similares

Comparative Data Tables

Table 1: Structural and Spectroscopic Comparison

*Predicted based on analogs.

Discussion of Key Differences

- Heterocycle Impact : Thiadiazole derivatives (e.g., CAS 477211-98-6) exhibit higher molecular weights and altered electronic properties compared to triazoles .

- Substituent Effects: Nitro groups (6b, 6c) enhance electrophilicity, while dihydroquinolin may improve blood-brain barrier penetration .

- Synthetic Flexibility : CuAAC is versatile for triazoles, whereas thioether linkages require alternative strategies (e.g., sodium borohydride reduction in ) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide, and how can reaction efficiency be optimized?

- Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. Key steps include:

- Thiol-ene "click" chemistry : Copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes to form the triazole core (e.g., using Cu(OAc)₂ in tert-butanol/water) .

- S-Alkylation : Reaction of triazole-thiol intermediates with halogenated acetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization : Monitor reaction progress via TLC (hexane:EtOAc 8:2) and optimize yield by adjusting solvent ratios (e.g., tert-butanol:H₂O 3:1) or catalyst loading (10 mol% Cu(OAc)₂) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Answer :

- IR spectroscopy : Confirm functional groups like C=O (1670–1680 cm⁻¹), triazole C-N (1300–1340 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to verify substituent integration (e.g., triazole proton at δ 8.36 ppm) and stereochemical environment .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed) .

- X-ray crystallography : Resolve ambiguities in regiochemistry using SHELX programs for structure refinement .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structural elucidation (e.g., regioselectivity of triazole formation)?

- Answer :

- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR/IR spectra to confirm regiochemistry .

- Molecular docking : Assess steric/electronic compatibility of substituents with target proteins (e.g., acetylcholinesterase) .

- Crystallographic refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond lengths/angles .

Q. What strategies are effective for analyzing discrepancies in biological activity data (e.g., conflicting IC₅₀ values)?

- Answer :

- Dose-response standardization : Ensure consistent assay conditions (e.g., pH, temperature) and use internal controls (e.g., reference inhibitors) .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

- Structural analogs : Synthesize derivatives (e.g., substituting the naphthamide group) to isolate SAR trends .

Q. How can experimental design (DoE) and machine learning optimize reaction conditions for scale-up?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst concentration) and identify critical parameters .

- Bayesian optimization : Employ heuristic algorithms to predict optimal conditions (e.g., 72% yield at 40°C, 12h) with minimal trial runs .

- Flow chemistry : Implement continuous-flow systems for safer handling of reactive intermediates (e.g., diazo compounds) .

Q. What are the challenges in assessing metabolic stability, and how can they be addressed?

- Answer :

- In vitro assays : Use liver microsomes or hepatocytes with LC-MS to track metabolite formation (e.g., hydroxylation at the dihydroquinoline ring) .

- Isotopic labeling : Introduce ¹³C/²H at labile positions (e.g., methylene groups) to trace degradation pathways .

- Computational ADME : Predict metabolic hotspots using software like Schrödinger’s QikProp or SwissADME .

Methodological Notes

- Contradiction Handling : Cross-validate crystallographic data (SHELX-refined) with spectroscopic results to resolve structural conflicts .

- Advanced Synthesis : For derivatives, prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 8h conventional) .

- Data Reproducibility : Archive raw NMR/TLC data in open-access repositories (e.g., Zenodo) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.